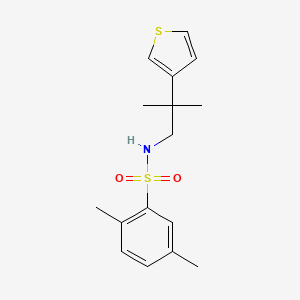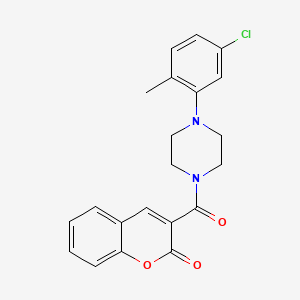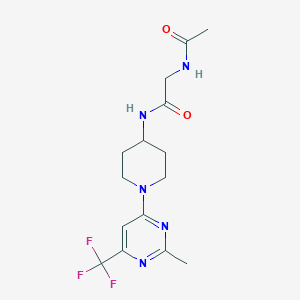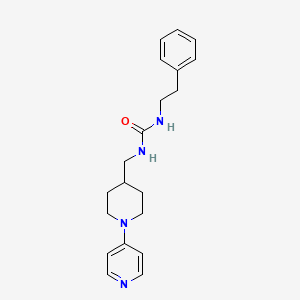![molecular formula C14H18N6O2 B2970167 (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379987-60-5](/img/structure/B2970167.png)
(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 417.5 g/mol. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining cellular homeostasis. The compound has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. In neurodegenerative diseases, the compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has various biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its high potency and selectivity towards cancer cells and neurons. The compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for the development of anticancer and neuroprotective agents. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One of the significant areas of research is in the development of novel anticancer and neuroprotective agents based on the compound's structure. Further studies are also needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, studies are needed to evaluate the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety as a therapeutic agent. Overall, the research on (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has the potential to lead to the development of new treatments for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been reported in various research articles. One of the commonly used methods involves the reaction of 4-(pyrimidin-2-yloxymethyl)piperidine with 1-methyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential applications in various fields. One of the significant areas of research is in the development of anticancer agents. Studies have shown that the compound has potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been investigated for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19-9-12(17-18-19)13(21)20-7-3-11(4-8-20)10-22-14-15-5-2-6-16-14/h2,5-6,9,11H,3-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPLWENNFABYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)



![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)
![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)



